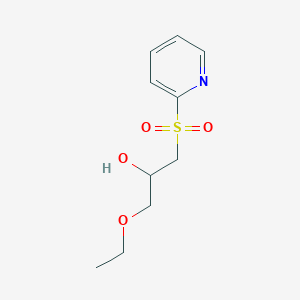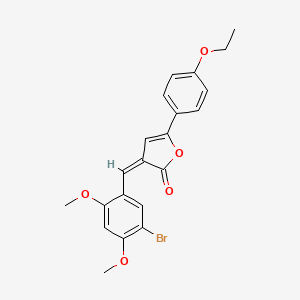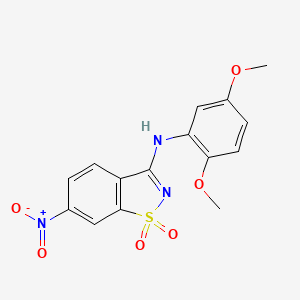
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-(2-pyridinylsulfonyl)-2-propanol, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of sulfonylurea compounds and has been shown to have a significant effect on glucose metabolism. In
Mécanisme D'action
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in the pancreas, which leads to an increase in insulin secretion. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a significant effect on glucose metabolism. In animal studies, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to increase insulin secretion and decrease blood glucose levels. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is its specificity for KATP channels and COX-2, making it a potential therapeutic agent for diabetes and inflammatory diseases. However, the moderate yield and purity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol make it challenging to obtain in large quantities for lab experiments. Additionally, the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol at high doses needs to be carefully evaluated.
Orientations Futures
Future research on 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies are needed to evaluate the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol and its long-term effects. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could also be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the potential use of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of other diseases should be explored.
Méthodes De Synthèse
The synthesis of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol involves the reaction of 2-pyridinesulfonyl chloride with 1-ethoxy-2-propanol in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques. The yield of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is typically moderate, and the purity of the compound is critical for its use in scientific research.
Applications De Recherche Scientifique
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic properties. It has been shown to have a significant effect on glucose metabolism, making it a promising candidate for the treatment of diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-ethoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-2-15-7-9(12)8-16(13,14)10-5-3-4-6-11-10/h3-6,9,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQWZNLEHHJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)

![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5132507.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)
![5-{[(4-chloro-2-methylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5132524.png)
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)